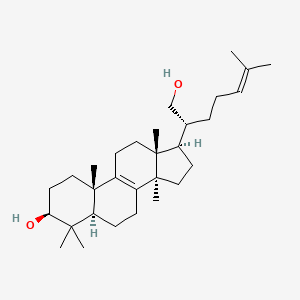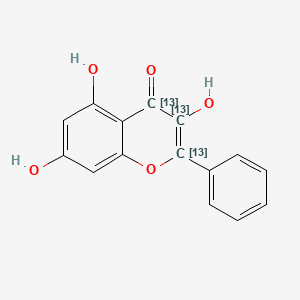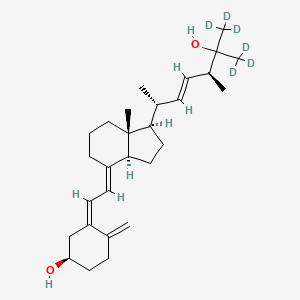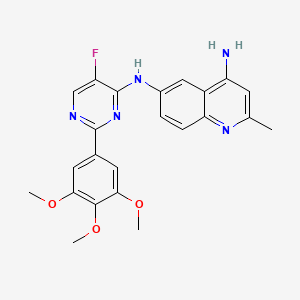
Prmt7-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt7-IN-1 is a compound that inhibits the activity of protein arginine methyltransferase 7 (PRMT7). PRMT7 is an enzyme that catalyzes the mono-methylation of arginine residues on proteins, which plays a crucial role in various biological processes, including gene expression regulation, cell differentiation, and stress response . This compound has been identified as a potent inhibitor of PRMT7, making it a valuable tool for studying the biological functions of PRMT7 and its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prmt7-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity of the final product. This involves optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography . The goal is to produce this compound in large quantities with high purity and minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Prmt7-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against PRMT7 .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperature, pH, and solvent systems to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include modified derivatives with enhanced inhibitory activity against PRMT7. These derivatives are valuable for studying the structure-activity relationship and optimizing the compound’s therapeutic potential .
Applications De Recherche Scientifique
Prmt7-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of arginine methylation and the role of PRMT7 in various biological processes . In biology, this compound is employed to investigate the effects of PRMT7 inhibition on gene expression, cell differentiation, and stress response . In medicine, this compound has potential therapeutic applications in treating diseases associated with dysregulated arginine methylation, such as cancer and neurodegenerative disorders . In industry, this compound is used in the development of novel drugs and therapeutic agents targeting PRMT7 .
Mécanisme D'action
Prmt7-IN-1 exerts its effects by binding to the active site of PRMT7 and inhibiting its enzymatic activity. This inhibition prevents the mono-methylation of arginine residues on target proteins, thereby disrupting the downstream signaling pathways regulated by PRMT7 . The molecular targets of this compound include various proteins involved in gene expression, cell differentiation, and stress response . By inhibiting PRMT7, this compound modulates these pathways and exerts its biological effects .
Comparaison Avec Des Composés Similaires
Prmt7-IN-1 is unique compared to other PRMT inhibitors due to its high specificity and potency against PRMT7. Similar compounds include other PRMT inhibitors such as PRMT1-IN-1, PRMT5-IN-1, and PRMT9-IN-1 . These compounds target different members of the PRMT family and have varying degrees of specificity and potency . This compound stands out due to its selective inhibition of PRMT7, making it a valuable tool for studying the specific functions of PRMT7 and its potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H22FN5O3 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
6-N-[5-fluoro-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-2-methylquinoline-4,6-diamine |
InChI |
InChI=1S/C23H22FN5O3/c1-12-7-17(25)15-10-14(5-6-18(15)27-12)28-23-16(24)11-26-22(29-23)13-8-19(30-2)21(32-4)20(9-13)31-3/h5-11H,1-4H3,(H2,25,27)(H,26,28,29) |
Clé InChI |
DJRAKTLQKMVYOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)NC3=NC(=NC=C3F)C4=CC(=C(C(=C4)OC)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


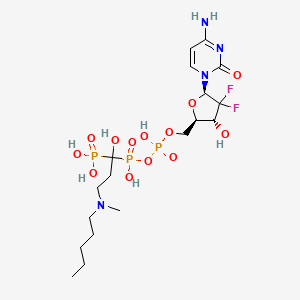
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
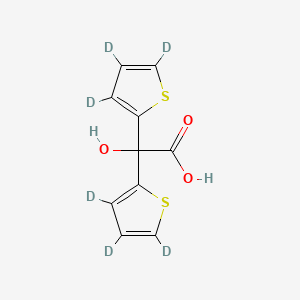
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
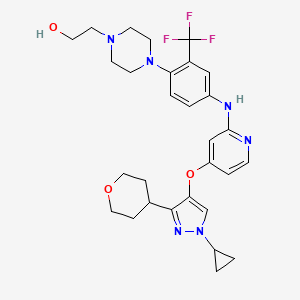

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
